molecular formula C10H7NO3 B588624 Kynurenic Acid-d5 CAS No. 350820-13-2

Kynurenic Acid-d5

カタログ番号 B588624
CAS番号: 350820-13-2
分子量: 194.201
InChIキー: HCZHHEIFKROPDY-RALIUCGRSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kynurenic Acid-d5, also known as Quinurenic Acid-d5, is a deuterium-labeled version of Kynurenic Acid . It is an endogenous tryptophan metabolite and is known to be a broad-spectrum antagonist targeting NMDA, glutamate, α7 nicotinic acetylcholine receptor . It is also an agonist of GPR35/CXCR8 .


Chemical Reactions Analysis

Kynurenic Acid-d5, in the triplet state, reacts with tryptophan (Trp) at neutral pH via proton-coupled electron transfer (PCET), which includes the stepwise transition of both electron and proton from Trp to triplet Kynurenic Acid-d5 .


Physical And Chemical Properties Analysis

Kynurenic Acid-d5 has a purity of ≥99% deuterated forms (d1-d5). It is a solid substance and is slightly soluble in dichloromethane and DMSO .

科学的研究の応用

Neuroprotection and Neurotransmission

Kynurenic acid (KYNA) is an endogenous tryptophan (Trp) metabolite known to possess neuroprotective properties . It plays critical roles in nociception, neurodegeneration, and neuroinflammation . In a study, the effects of KYNA on memory functions were investigated by passive avoidance test in mice . The study confirmed that a low dose of KYNA improved a memory component of cognitive domain, which was mediated by, at least in part, four systems of neurotransmission in an animal model of learning and memory .

Neuropsychiatric Illness

Emerging clinical and pre-clinical evidence indicates that increased kynurenic acid (KYNA) formation, through the kynurenine pathway of tryptophan degradation, during critical life stages may contribute to neuropathological adversity and increased risk of neuropsychiatric illness . Targeting KYNA formation may help overcome underlying endophenotypes including cognition and arousal .

Neurodegeneration in Huntington’s Disease

Kynurenic acid is protective against rhabdomere neurodegeneration in the eye in an Htt93Q transgenic Drosophila model of Huntington’s disease .

Schizophrenia

Levels of kynurenic acid in cerebrospinal fluid are increased in patients with schizophrenia . An excess of central KYNA is found in patients with schizophrenia and bipolar disorder, suggesting KYNA may play a causative role in the illnesses .

Cognitive Function, Arousal, and Sleep

The clinically relevant increase in KYNA impacts neurotransmission, via mechanisms involving its antagonism of α7 nicotinic acetylcholine receptors (7nACh-Rs) α and N-methyl-D-aspartate receptors (NMDA-Rs) . At these neuroactive sites, KYNA is postulated to modulate cognitive function, arousal, and sleep, which encompass endophenotypic attributes related to disrupted mental health .

Inflammation

Elevated postmortem brain and cerebrospinal fluid (CSF) levels of KYNA have consistently determined enhanced inflammation, including high levels of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6) .

作用機序

Target of Action

Kynurenic Acid-d5 primarily targets several receptors in the central nervous system, including NMDA (N-methyl-D-aspartate) receptors, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, and α7 nicotinic acetylcholine receptors (nAChRs). It also acts on G protein-coupled receptor 35 (GPR35) and the aryl hydrocarbon receptor (AhR) .

Mode of Action

Kynurenic Acid-d5 interacts with its targets by acting as an antagonist to NMDA, AMPA, and α7 nAChRs, which inhibits their activity. This antagonistic action reduces excitatory neurotransmission, which can have neuroprotective effects. Additionally, it acts as an agonist for GPR35 and AhR, leading to the activation of these receptors and subsequent intracellular signaling cascades .

Biochemical Pathways

Kynurenic Acid-d5 is a metabolite of the kynurenine pathway, which is the primary route for tryptophan degradation. This pathway involves several enzymes, including kynurenine aminotransferases (KATs), which convert kynurenine to kynurenic acid. The kynurenine pathway is crucial for regulating immune responses and maintaining neuronal health. By modulating this pathway, Kynurenic Acid-d5 can influence neuroinflammation and neuroprotection .

Pharmacokinetics

The pharmacokinetics of Kynurenic Acid-d5 involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed into the bloodstream and distributed throughout the body, including the brain. Its metabolism primarily occurs via the kynurenine pathway, and it is eventually excreted in the urine. The deuterium labeling (d5) enhances its stability and allows for precise quantification in pharmacokinetic studies .

Result of Action

At the molecular level, Kynurenic Acid-d5’s antagonistic action on NMDA, AMPA, and α7 nAChRs reduces excitotoxicity, which is beneficial in conditions like neurodegenerative diseases. Its agonistic action on GPR35 and AhR can modulate immune responses and reduce inflammation. These combined effects contribute to its neuroprotective and anti-inflammatory properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other metabolites can influence the stability and efficacy of Kynurenic Acid-d5. For instance, its stability might be affected by extreme pH levels, and its efficacy can be modulated by the presence of other compounds that interact with the same receptors or pathways. Additionally, the local microenvironment in the brain, including the presence of inflammatory cytokines, can impact its action .

Kynurenic Acid-d5’s multifaceted interactions and effects make it a compound of significant interest for therapeutic applications, particularly in neuroprotection and immunomodulation.

: Frontiers in Immunology : Nature Reviews Drug Discovery : Cayman Chemical

将来の方向性

Emerging clinical and pre-clinical evidence indicates that increased Kynurenic Acid formation, through the kynurenine pathway of tryptophan degradation, during critical life stages may contribute to neuropathological adversity and increased risk of neuropsychiatric illness . Therefore, there is a compelling need to develop novel therapeutic means to reduce brain Kynurenic Acid .

特性

IUPAC Name

3,5,6,7,8-pentadeuterio-4-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9/h1-5H,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZHHEIFKROPDY-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)C(=O)O)[2H])O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kynurenic Acid-d5

CAS RN

350820-13-2
Record name 350820-13-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。